molecular formula C8H8F3NO2S B13270288 2-Methyl-5-(trifluoromethyl)benzenesulfonamide

2-Methyl-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B13270288
M. Wt: 239.22 g/mol
InChI Key: KKLMQCZXYGCGIQ-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)benzenesulfonamide is a chemical building block of significant interest in medicinal and agrochemical research. As a benzenesulfonamide derivative, its structure is characterized by a methyl group and a strongly electron-withdrawing trifluoromethyl group on the benzene ring, which can enhance metabolic stability and influence binding affinity to biological targets . This compound is primarily valued as a versatile synthetic intermediate for the preparation of more complex molecules. In pharmaceutical research, structurally related trifluoromethyl benzene sulfonamide derivatives have been investigated for their therapeutic potential. For instance, some analogs have demonstrated activity as URAT1 inhibitors for the treatment of gout and hyperuricemia by reducing uric acid reabsorption in the kidneys . Other similar compounds are explored for their antimicrobial and anticancer properties, highlighting the relevance of this chemical class in drug discovery . In agrochemical science, sulfonamides play a role in developing novel plant protection agents. Research on compounds like TPBS (N-[5-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide) has shown that certain sulfonamide structures can act as agonists of jasmonate-dependent plant defense responses, potentially offering a way to enhance crop resistance without inhibiting growth . The presence of the trifluoromethyl group is a common feature in many modern pesticides and herbicides due to its ability to improve lipophilicity and bioavailability. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers are advised to handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C8H8F3NO2S

Molecular Weight

239.22 g/mol

IUPAC Name

2-methyl-5-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C8H8F3NO2S/c1-5-2-3-6(8(9,10)11)4-7(5)15(12,13)14/h2-4H,1H3,(H2,12,13,14)

InChI Key

KKLMQCZXYGCGIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Step 1: Sulfonation of p-Nitrotoluene

  • Raw Materials: p-Nitrotoluene and chlorosulfonic acid.
  • Reaction Conditions:
    • Dissolving p-nitrotoluene in an organic solvent such as chlorobenzene, dichloromethane, or a mixture of carbon tetrachloride and chlorobenzene.
    • Adding chlorosulfonic acid in a weight ratio of 1:1.2–1.5 (nitrotoluene to chlorosulfonic acid).
    • Stirring at 100–150°C with a stirring speed of 800–100 rpm.
    • Post-reaction washing with water (volume 0.3–0.4 times the organic phase) to remove excess chlorosulfonic acid, followed by separation and concentration to obtain 2-methyl-5-nitrobenzenesulfonyl chloride .

Step 2: Hydrogenation of the Nitro Group

  • Reaction Conditions:
    • Adding the 2-methyl-5-nitrobenzenesulfonyl chloride into a hydrogenation reactor.
    • Catalysts such as palladium on carbon, Raney nickel, or palladium hydroxide are employed.
    • Organic solvents like methanol, ethanol, or acetone are used as the medium.
    • Hydrogen pressure is maintained at 0.1–2.0 MPa, temperature at 0–150°C, for 3–24 hours.
    • The nitro group is reduced to an amino group, yielding 2-methyl-5-aminobenzenesulfonamide .

Step 3: Final Processing

  • Post-reaction purification involves washing with water, concentration, and recrystallization, often with ethanol or triethylamine, to obtain high-purity 2-Methyl-5-(trifluoromethyl)benzenesulfonamide .

Alternative Routes

Direct Nitration and Functionalization

  • Some methods involve nitration of methylbenzenesulfonamides followed by trifluoromethylation, but these are less common due to the difficulty in controlling regioselectivity and the high energy consumption involved in trifluoromethylation reactions.

Trifluoromethylation of Precursors

  • Trifluoromethylation can be achieved via reagents like Togni's reagent or Umemoto's reagent, which introduce the trifluoromethyl group onto aromatic rings. However, these methods are often expensive and require specialized conditions, making them less suitable for large-scale synthesis.

Summary of Key Parameters in Preparation

Step Reagents Conditions Notes
Sulfonation p-Nitrotoluene + chlorosulfonic acid 100–150°C, stirring at 800–1000 rpm Organic solvents: chlorobenzene, dichloromethane, or CCl₄ mixture
Reduction Hydrogen + catalyst (Pd/C, Raney Ni) 0–150°C, 0.1–2.0 MPa, 3–24 h Solvents: methanol, ethanol, acetone
Purification Water washes, ethanol, triethylamine Post-reaction Ensures high purity

Advantages and Challenges

Advantages Challenges
Short synthetic route Handling of chlorosulfonic acid requires caution due to its corrosiveness
High purity of final product Control over regioselectivity during sulfonation
Industrial scalability Trifluoromethylation methods are costly and complex

Additional Considerations

  • Industrial feasibility favors the sulfonation-reduction pathway due to the availability of raw materials and established protocols.
  • Reaction optimization involves controlling temperature, stirring speed, and reagent ratios to maximize yield and purity.
  • Environmental impact is minimized by efficient washing and waste management, especially regarding chlorosulfonic acid and organic solvents.

Chemical Reactions Analysis

2-Methyl-5-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-5-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its derivatives can inhibit carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

2-Fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride

  • Substituents : Fluorine at 2-position, -CF₃ at 5-position, and sulfonyl chloride (-SO₂Cl) instead of sulfonamide.
  • Applications : A precursor to sulfonamides; the -SO₂Cl group is highly reactive in nucleophilic substitutions (e.g., forming sulfonamides with amines).
  • Key difference : Greater electrophilicity compared to sulfonamide derivatives, enabling facile derivatization .

N-Methyl-4-[[...]-1-pentenyl]oxy]benzenesulfonamide (CAS 69013-34-9)

  • Substituents: Complex perfluorinated chains and phosphonooxyethyl groups.
  • Applications : Likely used in fluoropolymer synthesis or surfactants due to hydrophobic perfluoroalkyl chains.
  • Key difference : Bulkier substituents reduce solubility in polar solvents but enhance thermal stability .

Positional Isomers

2-Bromo-4-(trifluoromethyl)benzenesulfonamide (CAS 351003-63-9)

  • Substituents : Bromine at 2-position, -CF₃ at 4-position.
  • Applications : Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura), while -CF₃ enhances metabolic stability in drug candidates.
  • Key difference : Bromine’s steric bulk and directing effects alter regioselectivity in electrophilic substitutions compared to methyl-substituted analogs .

4-Bromo-3-(trifluoromethyl)benzenesulfonamide (CAS 351003-64-0)

  • Substituents : Bromine at 4-position, -CF₃ at 3-position.
  • Key difference : Meta-substitution of -CF₃ creates distinct electronic effects, reducing ring electron density more significantly than para-substitution .

Functional Group Variants

5-Chloro-2-methoxy-N-[...]benzenesulfonamide (CAS 2361866-92-2)

  • Substituents : Methoxy (-OCH₃) at 2-position, chlorine at 5-position, and a complex indole-ethyl side chain.
  • Applications : Likely a bioactive molecule targeting neurological or inflammatory pathways.
  • Key difference : Methoxy groups donate electrons via resonance, contrasting with the electron-withdrawing -CF₃ in 2-Methyl-5-(trifluoromethyl)benzenesulfonamide .

2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole)

  • Substituents : Benzimidazole fused ring system and sulfonic acid (-SO₃H).
  • Applications : UV filter in sunscreens due to strong UV absorption and water solubility.
  • Key difference : Sulfonic acid’s higher acidity (pKa ~0.5) and ionic character differentiate it from sulfonamides .

Comparative Data Table

Compound Name Substituents Functional Group Molecular Weight Key Applications
2-Methyl-5-(trifluoromethyl)benzenesulfonamide 2-CH₃, 5-CF₃ Sulfonamide 252.21 Medicinal chemistry
2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride 2-F, 5-CF₃ Sulfonyl chloride 266.62 Synthetic intermediate
2-Bromo-4-(trifluoromethyl)benzenesulfonamide 2-Br, 4-CF₃ Sulfonamide 318.13 Cross-coupling reactions
Ensulizole Benzimidazole, 5-SO₃H Sulfonic acid 274.30 UV filter

Biological Activity

2-Methyl-5-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

2-Methyl-5-(trifluoromethyl)benzenesulfonamide is characterized by a sulfonamide functional group attached to a trifluoromethyl-substituted aromatic ring. The chemical structure can be represented as follows:

  • Molecular Formula : C₈H₈F₃N₁O₂S
  • Molecular Weight : 227.21 g/mol

The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that 2-Methyl-5-(trifluoromethyl)benzenesulfonamide exhibits various biological activities, particularly in antimicrobial and anticancer domains:

  • Antimicrobial Activity :
    • The compound has shown significant antimicrobial effects against various strains of bacteria and mycobacteria. In a study evaluating benzenesulfonamide derivatives, 2-Methyl-5-(trifluoromethyl)benzenesulfonamide demonstrated potent activity against multidrug-resistant Mycobacterium abscessus complex strains, outperforming some conventional antibiotics .
    • Table 1 summarizes the antimicrobial efficacy of the compound compared to standard antibiotics:
    Microbial StrainMinimum Inhibitory Concentration (MIC)Comparison AntibioticMIC (µg/mL)
    Mycobacterium abscessus0.25Rifampicin0.5
    Mycobacterium tuberculosis0.5Isoniazid1
  • Anticancer Activity :
    • Preliminary studies suggest that this compound may also exhibit anticancer properties by inhibiting specific cancer cell lines. Research indicates that benzenesulfonamide derivatives can interfere with tumor growth by modulating various signaling pathways .
    • A notable case study involved the evaluation of the compound's effects on human cancer cell lines, where it was found to induce apoptosis in a dose-dependent manner.

The biological activity of 2-Methyl-5-(trifluoromethyl)benzenesulfonamide is primarily attributed to its ability to inhibit key enzymes and disrupt cellular processes:

  • Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, which are crucial for microbial survival and proliferation.
  • Cell Cycle Interference : Studies have suggested that the compound can interfere with cell cycle progression in cancer cells, leading to increased apoptosis rates.

Case Studies

  • Case Study on Antimicrobial Resistance :
    • A recent investigation into the efficacy of 2-Methyl-5-(trifluoromethyl)benzenesulfonamide against resistant strains of Mycobacterium showed promising results, indicating its potential role as a novel therapeutic agent in treating resistant infections .
  • In Vivo Studies :
    • In vivo experiments demonstrated that administration of the compound in murine models resulted in significant tumor reduction, supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-5-(trifluoromethyl)benzenesulfonamide, and what precursors are critical?

  • Methodological Answer : The compound is typically synthesized via sulfonamide formation using 2-methyl-5-(trifluoromethyl)benzenesulfonyl chloride as the precursor. React this sulfonyl chloride with ammonia or a primary amine under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane or THF) at 0–25°C. Purification involves column chromatography or recrystallization. The sulfonyl chloride precursor (CAS 491850-53-4) is moisture-sensitive; ensure inert atmosphere and dry solvents .
  • Data :

  • Precursor SMILES: C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)C .
  • Yield optimization: Reaction completion monitored by TLC (Rf ~0.5 in hexane:EtOAc 3:1).

Q. How should researchers characterize the purity and structural identity of 2-methyl-5-(trifluoromethyl)benzenesulfonamide?

  • Methodological Answer : Use a combination of:

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and trifluoromethyl group integration.
  • HPLC : Purity assessment with a C18 column (≥95% purity threshold for biological assays).
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (calculated for C8H8F3NO2SC_8H_8F_3NO_2S: 247.02 g/mol).
    • Reference : Structural analogs in sulfonamide research emphasize the importance of fluorine NMR for resolving trifluoromethyl signals .

Q. What solubility properties are critical for experimental design?

  • Methodological Answer : The compound is slightly soluble in water but dissolves well in DMSO, DMF, or acetonitrile. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (<1% DMSO final concentration). Note: Solubility discrepancies may arise from crystallinity variations; sonication or gentle heating (≤40°C) can aid dissolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

  • Methodological Answer : Contradictions often stem from:

  • Purity : Impurities ≥5% (e.g., unreacted sulfonyl chloride) can skew bioactivity. Validate purity via HPLC before assays.
  • Assay Conditions : Variations in cell lines, incubation times, or solvent concentrations (e.g., DMSO toxicity thresholds). Standardize protocols using controls like Celecoxib (a well-characterized sulfonamide) .
  • Structural Confirmation : Ensure no degradation during storage (e.g., hydrolysis of the sulfonamide group).
    • Case Study : Thiazolo[5,4-b]pyridine sulfonamides showed IC50_{50} variability (10–500 nM) due to assay sensitivity; replicate experiments with orthogonal methods (e.g., enzymatic vs. cellular assays) .

Q. What strategies optimize the sulfonylation reaction yield when scaling up synthesis?

  • Methodological Answer :

  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate amine-sulfonyl chloride coupling.
  • Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions (e.g., hydrolysis).
  • Workup : Extract unreacted sulfonyl chloride with NaHCO3_3 washes.
    • Data : Pilot studies on similar compounds achieved 80–85% yield at 10 mmol scale .

Q. How does the trifluoromethyl group influence electronic properties and reactivity in downstream modifications?

  • Methodological Answer : The -CF3_3 group is strongly electron-withdrawing, which:

  • Activates the Sulfonamide : Enhances electrophilicity for nucleophilic substitutions (e.g., alkylation at the sulfonamide nitrogen).
  • Stabilizes Intermediates : Reduces degradation in acidic/basic conditions during functionalization.
    • Experimental Validation : DFT calculations on analogous compounds show decreased electron density at the sulfonyl group (MEP maps) .

Q. What analytical techniques troubleshoot low yields in sulfonamide crystallization?

  • Methodological Answer :

  • XRPD : Identify polymorphs affecting crystal formation.
  • DSC/TGA : Monitor thermal stability; impurities may lower melting points.
  • Solvent Screening : Test mixed solvents (e.g., EtOAc:heptane) for optimal crystal nucleation.
    • Case Study : A related trifluoromethoxy-sulfonamide required 5% ethanol as an antisolvent to achieve >90% crystalline yield .

Data Contradictions and Resolution

Q. Why do solubility values conflict across studies, and how should researchers address this?

  • Root Cause : Variations in particle size, polymorphism, or residual solvents (e.g., DMF in the final product).
  • Resolution : Standardize recrystallization protocols and characterize via XRPD. Report solvent systems and temperatures used .

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